molecular formula C14H18N4S B10938800 1-(2,4-dimethylphenyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)thiourea

1-(2,4-dimethylphenyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)thiourea

Cat. No.: B10938800
M. Wt: 274.39 g/mol
InChI Key: CEWVEOCMUZIILN-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)thiourea is a synthetic organic compound that belongs to the class of thioureas This compound is characterized by the presence of a thiourea group (-NH-C(=S)-NH-) attached to a 2,4-dimethylphenyl group and a 3,5-dimethyl-1H-pyrazol-4-yl group

Preparation Methods

The synthesis of 1-(2,4-dimethylphenyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)thiourea typically involves the reaction of 2,4-dimethylaniline with 3,5-dimethyl-1H-pyrazole-4-carbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isothiocyanate, which subsequently reacts with the amine group of the pyrazole to form the desired thiourea compound. The reaction conditions generally include a solvent such as dichloromethane and a temperature range of 0-25°C.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

1-(2,4-Dimethylphenyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)thiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol, methanol, and acetonitrile. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(2,4-Dimethylphenyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)thiourea has found applications in various fields of scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and kinases.

    Medicine: Research has explored its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-(2,4-dimethylphenyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)thiourea exerts its effects varies depending on its application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The pathways involved in these mechanisms often include signal transduction pathways and cellular processes such as apoptosis and cell proliferation.

Comparison with Similar Compounds

1-(2,4-Dimethylphenyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)thiourea can be compared with other thiourea derivatives, such as:

    1-Phenyl-3-(3,5-dimethyl-1H-pyrazol-4-yl)thiourea: Similar structure but lacks the 2,4-dimethyl substitution on the phenyl ring.

    1-(2,4-Dimethylphenyl)-3-(1H-pyrazol-4-yl)thiourea: Similar structure but lacks the 3,5-dimethyl substitution on the pyrazole ring.

    1-(2,4-Dimethylphenyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)urea: Similar structure but contains a urea group (-NH-C(=O)-NH-) instead of a thiourea group.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the thiourea group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H18N4S

Molecular Weight

274.39 g/mol

IUPAC Name

1-(2,4-dimethylphenyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)thiourea

InChI

InChI=1S/C14H18N4S/c1-8-5-6-12(9(2)7-8)15-14(19)16-13-10(3)17-18-11(13)4/h5-7H,1-4H3,(H,17,18)(H2,15,16,19)

InChI Key

CEWVEOCMUZIILN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)NC2=C(NN=C2C)C)C

Origin of Product

United States

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